(S)-(-)-3-Benzyloxy-1,2-propanediol is a chiral compound characterized by the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol. It features a benzyloxy group attached to a propanediol backbone, making it significant in organic synthesis and medicinal chemistry. The compound is known for its enantiomeric properties, with the (S)-(-) form being one of the two stereoisomers of 3-benzyloxy-1,2-propanediol. It is typically encountered as a solid at room temperature and exhibits high solubility in organic solvents .
Due to its chirality, (S)-(-)-3-Benzyloxy-1,2-propanediol serves as a valuable tool in studying and separating other chiral molecules. Researchers have employed it in:
These studies contribute to the development of efficient methods for separating and analyzing chiral molecules, which is crucial in various fields like drug discovery and material science.
(S)-(-)-3-Benzyloxy-1,2-propanediol finds application in the synthesis and immobilization of specific lipids. A study demonstrated its use in creating:
These reactions make it a versatile intermediate in organic synthesis .
The synthesis of (S)-(-)-3-Benzyloxy-1,2-propanediol can be achieved through several methods:
(S)-(-)-3-Benzyloxy-1,2-propanediol finds applications in various fields:
Interaction studies involving (S)-(-)-3-Benzyloxy-1,2-propanediol primarily focus on its reactivity with other chemical species. Preliminary findings suggest:
Several compounds share structural similarities with (S)-(-)-3-Benzyloxy-1,2-propanediol. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
(R)-(+)-3-Benzyloxy-1,2-propanediol | Enantiomer | Opposite chirality; different biological activities |
3-Phenylmethoxypropane-1,2-diol | Structural analog | Lacks chirality; used in similar applications |
Benzyl glycidyl ether | Ether derivative | Different functional group; used in polymer chemistry |
The uniqueness of (S)-(-)-3-Benzyloxy-1,2-propanediol lies in its specific stereochemistry and the resultant biological activity that may differ significantly from its analogs .
Epoxide hydrolases (EHs) are pivotal in enantioselective synthesis, catalyzing the hydrolysis of epoxides to vicinal diols. For (S)-(-)-3-benzyloxy-1,2-propanediol, the kinetic resolution of racemic benzyl glycidyl ether (BGE) using recombinant EHs achieves high enantiomeric excess (ee). For instance, the variant EH from Agromyces mediolanus (vEH-Am) hydrolyzes (R)-BGE preferentially, leaving (S)-BGE with >99% ee. Similarly, Ylehd, an EH from Yarrowia lipolytica, converts (S)-BGE to (S)-diol with 95% ee within 20 minutes.
The catalytic mechanism involves nucleophilic attack by a water molecule activated by histidine residues in the enzyme’s active site. Molecular dynamics simulations reveal that the proximity of water molecules to the epoxide’s electrophilic carbon dictates enantioselectivity. For example, Ylehd’s H325 residue positions water closer to (S)-BGE, enabling faster hydrolysis.
Enzyme | Substrate | ee (%) | Yield (%) | Time (min) |
---|---|---|---|---|
vEH-Am | (R)-BGE | >99 | 34 | 180 |
Ylehd | (S)-BGE | 95 | 10 | 20 |
Kinetic resolution of BGE derivatives relies on differential reaction rates between enantiomers. Surfactants like Tween-20 reduce spontaneous hydrolysis, enhancing ee by stabilizing the substrate-enzyme complex. For Ylehd, the Michaelis constant (K~m~) for (S)-BGE (9.3 mM) is lower than for (R)-BGE (36.5 mM), indicating higher affinity for the (S)-enantiomer.
Substrate inhibition poses challenges at high concentrations (>10 mM). Intermittent feeding of BGE mitigates this, maintaining yields above 40%. Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) resolves (S)- and (R)-BGE with retention times of 8.3 and 9.3 minutes, respectively.
Recombinant Ylehd, expressed in Escherichia coli BL21, exhibits dual functionality as an epoxide hydrolase and haloalkane dehalogenase. Its induction by xenobiotics like 1-bromodecane underscores its role in stress response. Structural analysis reveals a conserved α/β-hydrolase fold with a catalytic triad (Asp226-His325-Ser156) critical for enantioselectivity.
Ylehd’s operational stability spans pH 4.5–8.0, making it versatile for industrial applications. Immobilization on Ni-NTA matrices increases reusability, retaining 80% activity after five cycles. Comparative studies show Ylehd outperforms Aspergillus niger EH in BGE resolution, achieving turnover numbers (k~cat~) of 63.3 μmol·min⁻¹·mg⁻¹.
Parameter | Glycidol-Benzylation | Epichlorohydrin-Benzylation |
---|---|---|
Starting Material | (S)-Glycidol | Epichlorohydrin |
Enantiomeric Excess | >98% ee | 80–90% ee |
Yield | 50–60% | 60–70% |
Scalability | Moderate | High |